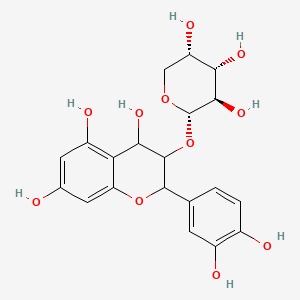

Loquatoside

Description

Contextualization of Loquatoside within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, identification, structure elucidation, and study of chemical substances produced by living organisms, particularly plants csir.co.zaroutledge.com. These natural products often possess diverse biological activities and serve as a significant source for the discovery of new drugs and other beneficial compounds csir.co.zaresearchgate.net. Loquatoside fits within this domain as a secondary metabolite found in natural sources sciencebiology.org. Its presence in plants like the loquat tree highlights its origin in the plant kingdom, a traditional area of focus in natural product chemistry frontiersin.org. The study of compounds like Loquatoside contributes to the broader understanding of the chemical diversity present in nature and the potential roles these compounds play in the source organism and in interactions with other organisms sciencebiology.org.

Academic Significance of Loquatoside Investigations

The academic significance of investigating Loquatoside lies in several aspects. Research into its chemical structure and properties contributes to the fundamental knowledge of flavonoid glycosides ontosight.ai. Understanding its occurrence in specific plant parts and species, such as the fruit and leaves of Eriobotrya japonica, adds to the phytochemical profiles of these plants chemicalbook.inresearchgate.net. Furthermore, studies exploring the biological activities associated with Loquatoside contribute to the understanding of its potential effects nih.govmdpi.com. The academic pursuit of characterizing and understanding natural compounds like Loquatoside is crucial for identifying potential applications and expanding the knowledge base in phytochemistry and related fields csir.co.zaroutledge.com. The significance of a study, in general, refers to its importance and contribution to a research field, explaining why the research was needed and its impact on furthering academic knowledge cwauthors.comaje.comdiscoverphds.com.

Current State of Loquatoside Research Landscape

Based on available literature, the research landscape for Loquatoside appears to be relatively limited, with few articles specifically focusing on this compound hmdb.ca. However, it has been identified and characterized in studies investigating the chemical composition of its source plants, such as Eriobotrya japonica frontiersin.orgresearchgate.net. Loquatoside has also been noted in studies exploring the bioactive compounds from other natural sources, including marine macroalgae and plants from the Euphorbiaceae family, indicating a broader interest in its potential properties researchgate.netnih.govmdpi.commdpi.comjournalofsoilsandcrops.comniscpr.res.in. Current research has explored some potential biological activities, including antioxidant, anti-inflammatory, antiviral, antibacterial, antifungal, and anticancer effects nih.govmdpi.com. It has also been identified in metabolomic analyses, suggesting its inclusion in broader studies of plant metabolites frontiersin.orgresearchgate.netnih.gov. The detection of Loquatoside in fruits and loquats has also led to the suggestion that it could serve as a potential biomarker for the consumption of these foods chemicalbook.inhmdb.ca.

Here is a table summarizing some key details about Loquatoside:

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₂O₁₁ | chemicalbook.innih.govhmdb.ca |

| Molecular Weight | ~438.38 g/mol | chemicalbook.inhmdb.ca |

| PubChem CID | 156269 | nih.gov |

| CAS Number | 74046-15-4 | chemicalbook.innih.gov |

| Compound Class | Flavonoid Glycoside, Flavonoid-3-o-glycoside | chemicalbook.innih.gov |

| Physical State | Solid | chemicalbook.in |

| Solubility in Water | Slightly soluble | chemicalbook.in |

| Acidity | Very weakly acidic | chemicalbook.in |

| Primary Cellular Location | Cytoplasm | chemicalbook.in |

| Natural Sources | Fruits, Loquat (Eriobotrya japonica), Chaetomorpha crassa, Tragia involucrata | chemicalbook.infrontiersin.orghmdb.canih.govmdpi.comniscpr.res.in |

Properties

CAS No. |

74046-15-4 |

|---|---|

Molecular Formula |

C20H22O11 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxy-3,4-dihydro-2H-chromene-4,5,7-triol |

InChI |

InChI=1S/C20H22O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15-28H,6H2 |

InChI Key |

YISJRMFABYGQSX-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(O1)OC2C(C3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2C(C3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O)O |

Appearance |

Solid powder |

melting_point |

208 °C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Loquatoside; |

Origin of Product |

United States |

Occurrence and Biogeographical Distribution of Loquatoside

Phytochemical Detection in Plant Species

Loquatoside has been identified through phytochemical analysis in several plant species.

Eriobotrya japonica (Loquat) as a Source of Loquatoside

Eriobotrya japonica, commonly known as loquat, is a well-documented source of Loquatoside. Loquat is a subtropical evergreen fruit tree native to the cooler hill regions of south-central China and has been cultivated for thousands of years. wikipedia.orgnih.gov It is now grown commercially in numerous countries worldwide, including Japan, Turkey, Brazil, Spain, India, Pakistan, Israel, and Italy. nih.gov Loquatoside was identified as a new leucocyanin from Eriobotrya japonica fruits. thieme-connect.com Studies on loquat have revealed a high content of flavonoids and phenolics in its leaves and fruit. researchgate.net

Identification in Other Terrestrial Flora, e.g., Tragia involucrata

Beyond Eriobotrya japonica, Loquatoside has also been detected in other terrestrial plants, such as Tragia involucrata. jabonline.injabonline.inniscpr.res.in Tragia involucrata, also known as the Indian stinging nettle, belongs to the Family Euphorbiaceae and is widely distributed in South Asian countries. jabonline.inwikipedia.org Various parts of this plant have ethnopharmacological importance. jabonline.in Analysis of the ethanol (B145695) extract of Tragia involucrata has revealed the presence of several secondary metabolites, including Loquatoside. jabonline.inniscpr.res.in

Table 1: Detection of Loquatoside in Terrestrial Plants

| Plant Species | Family | Geographical Distribution | Detection Method | Source Part |

| Eriobotrya japonica | Rosaceae | South-central China (Native), Japan, Turkey, Brazil, Spain, India, Pakistan, Israel, Italy, etc. wikipedia.orgnih.gov | Phytochemical analysis thieme-connect.com | Fruits thieme-connect.com |

| Tragia involucrata | Euphorbiaceae | South Asian countries jabonline.in | LC-MS analysis jabonline.inniscpr.res.in | Whole plant jabonline.injabonline.in |

| Matricaria recutita (White Ray Florets) | Asteraceae | Not specified in source | LC-gTOF-MS nih.govresearchgate.net | White ray florets nih.govresearchgate.net |

Presence in Aquatic Organisms and Environmental Samples

Loquatoside's occurrence is not limited to terrestrial environments; it has also been found in aquatic systems.

Loquatoside as a Metabolite in Marine Macroalgae, e.g., Chaetomorpha crassa

Marine macroalgae, also known as seaweeds, are a rich source of diverse bioactive compounds. nih.govmdpi.comleibniz-zmt.de Loquatoside has been identified as a compound present in the marine macroalga Chaetomorpha crassa. nih.govresearchgate.net Chaetomorpha crassa is a green alga found in marine environments. nih.govmdpi.comalgaebase.orgmarinespecies.org The detection of Loquatoside in Chaetomorpha crassa was performed using advanced analytical techniques such as HRLCMS QTOF. nih.gov

Table 2: Detection of Loquatoside in Marine Macroalgae

| Marine Macroalga | Class | Geographical Distribution (Sample Site) | Detection Method |

| Chaetomorpha crassa | Chlorophyceae | Beyt Dwarka, Western coast of Gujarat, India nih.govresearchgate.net | HRLCMS Q-TOF nih.gov |

Detection in Dissolved Organic Matter (DOM) in Aquatic Systems

Loquatoside has also been detected in dissolved organic matter (DOM) in aquatic systems. frontiersin.org DOM in aquatic environments consists of thousands of compounds and is a key regulator of aquatic metabolism. frontiersin.orgcopernicus.org Its composition can vary depending on the source and environmental conditions. frontiersin.orgnih.gov Loquatoside was identified as one of the various metabolites present in dissolved organic matter from South Texas rivers. frontiersin.org The presence of Loquatoside in DOM suggests its potential contribution from terrestrial plant sources like Eriobotrya japonica, which is common in South Texas. frontiersin.org

Table 3: Detection of Loquatoside in Dissolved Organic Matter

| Aquatic System Location | Sample Type | Detection Method | Possible Source |

| South Texas rivers frontiersin.org | Dissolved Organic Matter | Ultrahigh resolution mass spectrometry (implied by compound identification in DOM analysis) frontiersin.org | Eriobotrya japonica (Loquat) frontiersin.org |

Biosynthesis and Metabolic Pathways of Loquatoside

Precursor Identification and Enzymatic Transformations

Identifying the specific precursors and enzymatic steps involved in Loquatoside biosynthesis is an ongoing area of research. Loquatoside has the molecular formula C₂₀H₂₂O₁₁ frontiersin.orgnih.gov. Its structure suggests it may be a glycoside, likely involving a sugar moiety attached to an aglycone. Flavonoids and their glycosides are abundant in loquat and other plants where Loquatoside has been detected researchgate.netnih.gov. Flavonoid biosynthesis primarily occurs through the phenylpropanoid pathway, starting with L-Phenylalanine nih.gov. Enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavanol 4-reductase (DFR), and anthocyanidin synthase (ANS) are involved in the production of various flavonoids nih.gov. Given the presence of Loquatoside alongside flavonoids in sources like Paeonia lactiflora and Eriobotrya japonica, it is plausible that intermediates from the flavonoid or general phenylpropanoid pathways could serve as precursors for Loquatoside researchgate.netnih.gov.

Enzymatic transformations, often catalyzed by specific glycosyltransferases, are typically responsible for attaching sugar units to aglycones to form glycosides researchgate.net. While specific enzymes directly responsible for glycosylating a potential Loquatoside aglycone have not been definitively identified, studies in related metabolic pathways, such as those for monoterpene glycosides and other flavonoids, highlight the role of glycosyltransferases (e.g., UGTs) in the formation of glycosidic bonds researchgate.net. Further research is needed to pinpoint the exact enzymatic steps and the specific sugar molecule(s) involved in the formation of Loquatoside.

Loquatoside Integration into Secondary Metabolite Biosynthetic Networks

Loquatoside exists within the intricate network of secondary metabolite biosynthesis in the organisms where it is found. Secondary metabolites are not directly involved in the primary growth and development of an organism but often play crucial roles in ecological interactions, defense mechanisms, and adaptation to the environment researchgate.netresearchgate.net.

In plants like Eriobotrya japonica and Paeonia lactiflora, Loquatoside is found alongside a diverse array of other secondary metabolites, including other flavonoids, terpenoids, and gallaglycosides researchgate.netnih.gov. The biosynthesis of these compounds is interconnected and regulated within complex metabolic networks nih.govfrontiersin.org. Studies using integrated transcriptomic and metabolomic approaches have revealed the co-accumulation and co-expression patterns of genes and metabolites within these networks nih.gov. For instance, in Paeonia lactiflora, Loquatoside accumulation in roots was observed alongside the accumulation of certain flavonoids and the expression of genes related to flavonoid biosynthesis nih.gov. This suggests that Loquatoside biosynthesis is likely linked to or branches off from these established secondary metabolic pathways.

Cellular Metabolic Context of Loquatoside Formation

The formation of Loquatoside occurs within the cellular environment, utilizing resources and machinery provided by primary metabolism. Secondary metabolism is often linked to primary metabolic pathways, drawing on intermediates such as amino acids, carbohydrates, and lipids researchgate.net.

While specific details regarding the cellular location and precise metabolic context of Loquatoside formation are limited, studies on other plant secondary metabolites indicate that their biosynthesis can occur in specific tissues or even within particular organelles nih.gov. For example, flavonoid biosynthesis enzymes are often associated with the endoplasmic reticulum and cytoplasm nih.gov. The accumulation of Loquatoside in specific tissues, such as the roots of Paeonia lactiflora, suggests that the necessary enzymatic machinery and precursors are localized and active in these cells nih.gov.

Furthermore, the cellular metabolic state, influenced by factors such as nutrient availability and environmental stress, can impact the production of secondary metabolites nih.govresearchgate.net. For instance, Loquatoside levels were observed to increase in melon roots under copper stress nih.gov. This indicates that cellular responses to environmental cues can modulate the metabolic pathways leading to Loquatoside formation.

Regulation of Loquatoside Biosynthesis in Biological Systems

The biosynthesis of secondary metabolites, including Loquatoside, is a tightly regulated process in biological systems. This regulation occurs at multiple levels, including transcriptional control of biosynthetic genes, enzymatic activity modulation, and potentially post-translational modifications frontiersin.orgelifesciences.org.

Research employing transcriptomic and metabolomic analyses has begun to shed light on the regulatory mechanisms influencing secondary metabolite accumulation. In Paeonia lactiflora, differentially expressed genes (DEGs) and differentially expressed metabolites (DEMs) related to flavonoid biosynthesis, including Loquatoside, were identified across different tissues nih.gov. This suggests that gene expression plays a significant role in controlling the levels of metabolites like Loquatoside.

Transcription factors are key regulators of metabolic pathways, binding to specific DNA sequences to activate or repress the expression of biosynthetic genes nih.gov. While specific transcription factors regulating Loquatoside biosynthesis have not been explicitly identified, studies in tomato and other plants have identified transcription factors that regulate the biosynthesis of other secondary metabolites, such as flavonoids nih.gov. It is plausible that similar regulatory mechanisms involving transcription factors are at play in controlling Loquatoside production.

Environmental factors can also significantly influence the regulation of secondary metabolism. The observed increase in Loquatoside in melon roots under copper stress highlights the responsiveness of its biosynthesis to external stimuli nih.gov. This suggests the involvement of signaling pathways that link environmental cues to the activation or repression of the Loquatoside biosynthetic machinery.

Further research is needed to fully unravel the complex regulatory network governing Loquatoside biosynthesis, including the identification of specific genes, enzymes, transcription factors, and signaling pathways involved.

Compound Information

| Compound Name | PubChem CID |

| Loquatoside | Pending |

| L-Phenylalanine | 614 |

| Quercetin | 5280343 |

| Catechin | 9064 |

| Anthocyanidin | 125957 |

| Kaempferol | 5280863 |

| Myricetin | 5281672 |

| Caffeic acid | 179442 |

| Ferulic acid | 445858 |

| Paeonol | 10230 |

| Melatonin | 896 |

| Linoleic acid | 5280377 |

| Linolenic acid | 7359916 |

| Jasmonic acid | 5280372 |

Interactive Data Tables

Based on the search results, specific quantitative data on precursor concentrations or enzyme activities directly related only to Loquatoside biosynthesis is limited. However, some studies provide relative accumulation levels or gene expression data within the context of broader metabolic analyses where Loquatoside was detected.

Here is an example of how an interactive table could present data from the search results, using hypothetical data structure based on the findings:

Table 1: Relative Accumulation of Loquatoside and Related Metabolites in Paeonia lactiflora Tissues

| Metabolite | Root (Relative Level) | Leaf (Relative Level) | Flower (Relative Level) | Fruit (Relative Level) |

| Loquatoside | High | Low | Low | Low |

| Quercetin | Moderate | High | Moderate | High |

| Caffeic acid | Low | High | Low | High |

| Ferulic acid | Low | High | Low | High |

| Paeonol | High | Low | Low | Low |

This table is illustrative, based on reported trends in metabolite accumulation in different tissues nih.gov. Actual interactive implementation would allow sorting, filtering, and potentially visualization.

Table 2: Effect of Copper Stress on Loquatoside Levels in Melon Roots

| Treatment | Loquatoside Level (Relative to Control) |

| Control (CK1) | 1.0 |

| Copper Stress (CK2) | >2.0 |

| Melatonin + Copper Stress (MT3) | Reduced compared to CK2 |

This table is illustrative, based on reported changes in metabolite levels under stress conditions nih.gov. Actual interactive implementation would allow sorting and filtering.

These tables represent potential ways to present data extracted from research findings in an interactive format, focusing strictly on information relevant to Loquatoside's metabolic context.

Isolation and Purification Methodologies for Loquatoside

Extraction Techniques from Biological Matrices

Extraction is the crucial first step in isolating Loquatoside from plant materials. This process aims to selectively dissolve the compound from the plant matrix using appropriate solvents or advanced extraction methods.

Solvent-Based Extraction Approaches

Solvent extraction is a widely used method for isolating natural compounds, including flavonoids like Loquatoside. The choice of solvent is critical and depends on the polarity of the target compound and the plant matrix. Studies on the extraction of flavonoids and phenolics from loquat have indicated that methanol (B129727) and ethanol (B145695) are effective solvents. researchgate.net Methanol has shown high extraction efficiency, followed by ethanol. researchgate.net Considering safety and residue concerns, ethanol is often preferred as an extraction solvent. researchgate.net

Accelerated solvent extraction (ASE) is another solvent-based technique that has been employed for extracting compounds, including Loquatoside, from plant materials such as Tragia involucrata. jabonline.injabonline.inniscpr.res.in This method uses elevated temperature and pressure to enhance the solubility and kinetics of the extraction process, potentially leading to higher extraction rates and reduced solvent consumption compared to traditional methods. jabonline.inniscpr.res.in For instance, Tragia involucrata has been extracted using 95% ethanol in an accelerated solvent extractor. jabonline.injabonline.inniscpr.res.in

A general solvent extraction procedure might involve drying and grinding the plant material to a fine powder to increase the surface area for extraction. The powdered material is then extracted with a chosen solvent, often with sonication or heating to improve efficiency. researchgate.net The extract is typically filtered and concentrated, often using a rotary evaporator, to remove the solvent and obtain a crude extract. jabonline.inmdpi.com

Advanced Extraction Methods, e.g., Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is an advanced technique that utilizes a substance above its critical temperature and pressure as the extraction solvent. wikipedia.orgmdpi.comijpsjournal.com Supercritical carbon dioxide (CO2) is the most commonly used supercritical fluid, often with a co-solvent like ethanol or methanol to enhance the extraction of polar compounds like flavonoids. wikipedia.orgmdpi.comnih.gov SFE offers advantages such as selectivity, speed, and the elimination of hazardous organic solvents in the final extract. wikipedia.orgmdpi.comdsm-firmenich.com

The properties of a supercritical fluid can be manipulated by adjusting pressure and temperature, allowing for selective extraction of different compounds. wikipedia.orgijpsjournal.com For example, by varying pressure and temperature, it's possible to selectively extract volatile oils, lipids, or more polar compounds like polyphenols. wikipedia.org SFE systems typically involve a pump for the CO2, a vessel for the sample, a means of maintaining pressure, and a collection vessel where the extracted material precipitates out as the pressure is reduced. wikipedia.org While the provided search results mention SFE in the context of extracting various bioactive compounds from plant byproducts and its general principles wikipedia.orgmdpi.comijpsjournal.comnih.govdsm-firmenich.comresearchgate.netnih.gov, specific details regarding the SFE parameters (temperature, pressure, co-solvent concentration) specifically for the extraction of Loquatoside were not explicitly found in the provided snippets. However, SFE is recognized as a green and efficient technique for isolating bioactive substances from plant materials. mdpi.comijpsjournal.com

Chromatographic Separation Protocols

Following the initial extraction, chromatographic methods are employed to purify Loquatoside from the complex mixture obtained. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography (CC) for Initial Fractionation

Column chromatography is often used as an initial step for fractionating crude extracts. This technique involves packing a column with a stationary phase, commonly silica (B1680970) gel, and eluting the sample through the column using a mobile phase. khanacademy.org Compounds separate into bands as they move down the column based on their polarity and affinity for the stationary and mobile phases. khanacademy.org Fractions containing the target compound are collected. While the search results mention column chromatography being used for the isolation and purification of compounds from plant extracts, including those from Eriobotrya japonica and Tragia involucrata, specific details on the stationary phase and solvent systems used explicitly for the initial fractionation of Loquatoside by column chromatography were not detailed in the provided snippets. researchgate.netjournalofsoilsandcrops.com However, it is a standard technique for initial purification of natural product extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Refinement

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and analysis of compounds after initial extraction and fractionation. mdpi.comdsm-firmenich.comjournalofsoilsandcrops.comnih.govchemrxiv.org HPLC offers higher resolution and efficiency compared to traditional column chromatography. nih.gov It involves pumping a liquid mobile phase through a column packed with a stationary phase at high pressure. youtube.com The separation is based on the interaction of analytes with the stationary phase. Reversed-phase HPLC, often using a C18 column, is commonly employed for separating phenolic compounds and flavonoids. researchgate.netnih.gov

Table 1: Examples of HPLC Conditions Used in Studies Involving Plant Extracts Containing Loquatoside

| Plant Source | Column Type | Mobile Phase Composition | Detection | Reference |

| Eriobotrya japonica | C18 Reversed-Phase | Gradient of Water and Acetonitrile (B52724) | Not specified | researchgate.net |

| Tragia involucrata | BEH C18 Reversed-Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid | UPLC-Q-ToF-MS | jabonline.injabonline.in |

Preparative Thin-Layer Chromatography (PTLC) Applications

Preparative Thin-Layer Chromatography (PTLC) is a technique used for purifying small to moderate quantities of compounds. chemrxiv.orgrochester.edu It is similar to analytical TLC but uses thicker layers of stationary phase on larger plates, typically glass plates coated with silica gel. chemrxiv.orgrochester.edumn-net.comsigmaaldrich.com The sample is applied as a band on the plate, and after development with a suitable solvent system, the separated bands are visualized (often under UV light), scraped off the plate, and the compound is eluted from the stationary phase. rochester.edusigmaaldrich.com PTLC is particularly useful for purifying compounds with similar retention factors that may co-elute in column chromatography. chemrxiv.org While the provided search results describe the general principles and applications of PTLC for purifying compounds from natural extracts chemrxiv.orgrochester.edusigmaaldrich.com, specific instances of PTLC being used explicitly for the purification of Loquatoside were not found in the provided snippets. However, given its utility for small-scale purification of natural products, it is a potential method that could be applied in the isolation scheme of Loquatoside.

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique particularly well-suited for the separation of polar compounds, including glycosides like Loquatoside. researchgate.net HILIC employs a polar stationary phase and a mobile phase typically consisting of a high concentration of organic solvent (such as acetonitrile) and a small amount of aqueous buffer. researchgate.net This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition. researchgate.net Separation in HILIC is primarily based on hydrophilic interactions, hydrogen bonding, and sometimes ionic interactions between the polar functional groups of the analyte and the stationary phase, mediated by the water layer. nih.gov

HILIC has been successfully applied in the purification of various polar natural products, including other flavonoid glycosides and triterpene saponins (B1172615), which share structural characteristics with Loquatoside. researchgate.netnih.gov For instance, HILIC has been used in the purification of triterpene glycosides from sources like Quillaja saponaria and licorice extract. nih.govfrontiersin.org The ability of HILIC to separate compounds with similar hydrophobicity that may co-elute in reversed-phase chromatography makes it a valuable tool in the purification of complex plant extracts containing glycosides. nih.gov

Research on the purification of triterpene glycosides using HILIC has demonstrated its effectiveness in achieving high purity. One study reported a two-step orthogonal chromatographic process involving reversed-phase chromatography followed by HILIC for purifying QS-21, a triterpene glycoside, achieving over 97% purity. nih.gov While specific detailed data on Loquatoside purification solely by HILIC is limited in the provided context, the successful application of HILIC for similar polar glycosides suggests its potential utility for Loquatoside.

Precipitation and Other Purification Techniques

Precipitation is a simple and often initial purification step used to remove unwanted compounds from a crude extract based on differences in solubility. This technique can be particularly useful for removing large molecules like polysaccharides and proteins, or for concentrating the target compound.

Dialysis for Small Molecule Removal

Dialysis is a separation technique that utilizes a semi-permeable membrane to remove small molecules, such as salts, sugars, and small polar impurities, from a solution containing larger molecules like glycosides. thermofisher.comfishersci.com The semi-permeable membrane has pores of a specific size (molecular weight cut-off, MWCO) that allow small molecules to pass through while retaining larger molecules. thermofisher.com The sample is placed inside a dialysis membrane tubing or cassette and immersed in a larger volume of dialysis buffer (dialysate). thermofisher.comsigmaaldrich.com Small molecules diffuse across the membrane from the area of higher concentration (the sample) to the area of lower concentration (the dialysate) until equilibrium is reached. thermofisher.com By changing the dialysate buffer multiple times, the concentration of small impurities in the sample can be significantly reduced. thermofisher.com

Dialysis is a useful step in the purification of natural products after initial extraction and precipitation, particularly for removing salts and other low-molecular-weight contaminants that might interfere with subsequent chromatographic steps or analyses. thermofisher.comsigmaaldrich.com It has been mentioned as a technique that can be included in the purification process of triterpene glycosides to remove small water-soluble molecules such as sugars. google.com While dialysis is effective for removing small molecules, it is generally not effective for separating individual saponins or glycosides from each other due to their tendency to form mixed micelles. google.comgoogle.com However, it plays a crucial role in sample cleanup and buffer exchange. thermofisher.comfishersci.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Loquatoside | 156269 |

Data Tables

While detailed quantitative data specifically for Loquatoside purification using these methods is not explicitly available in the provided snippets, the principles and applications for similar compounds can be illustrated.

Table 1: Illustrative Application of Ethanol Precipitation for Polysaccharide Removal (Based on General Principles)

| Step | Procedure | Expected Outcome |

| Initial Extract | Crude plant extract in aqueous/hydroalcoholic solvent | Contains Loquatoside, polysaccharides, other impurities |

| Ethanol Addition | Add ethanol to achieve a specific concentration | Polysaccharides precipitate due to reduced solubility |

| Centrifugation/Filtration | Separate precipitated polysaccharides | Supernatant enriched in Loquatoside and other soluble compounds |

Table 2: Illustrative Application of Dialysis for Small Molecule Removal (Based on General Principles)

| Step | Procedure | Expected Outcome |

| Sample Loading | Load extract into dialysis tubing/cassette (MWCO selected to retain Loquatoside) | Sample contains Loquatoside and small impurities |

| Dialysis | Immerse in dialysis buffer, allow diffusion | Small impurities move into dialysate through membrane |

| Dialysate Exchange | Replace dialysis buffer with fresh buffer | Further removal of small impurities from the sample |

| Final Sample | Retentate within dialysis membrane | Sample enriched in Loquatoside, depleted of small molecules |

These tables are illustrative based on the general principles of these purification techniques as applied to natural product isolation, including glycosides. Specific parameters (e.g., ethanol concentration, MWCO) would need to be optimized based on the properties of Loquatoside and the composition of the crude extract.

Structural Elucidation and Characterization Techniques of Loquatoside

Spectroscopic Approaches

Spectroscopic methods are fundamental in the identification and structural analysis of natural products like Loquatoside. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy provide complementary data crucial for confirming the presence of specific functional groups, determining molecular weight, and establishing the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful tool for determining the detailed structure of organic molecules. It provides information about the carbon-hydrogen framework and the spatial arrangement of atoms. While specific 1D and 2D NMR data (like ¹H and ¹³C chemical shifts, coupling constants, or correlations from COSY, HSQC, or HMBC experiments) for isolated Loquatoside were not extensively detailed in the provided search snippets, NMR is a standard technique used in the structural elucidation of flavonoids and glycosides, including those found in Eriobotrya japonica researchgate.net. Studies on related compounds and in metabolomics research where Loquatoside was identified have utilized NMR for structural confirmation and analysis nih.govlmdb.ca.

Mass Spectrometry (MS and MS/MS)

Mass spectrometry is essential for determining the molecular weight of a compound and obtaining structural information through fragmentation patterns. Various MS techniques, including MS and tandem MS (MS/MS), have been applied in studies identifying and characterizing Loquatoside and its metabolites. These techniques often involve ionization methods such as Electrospray Ionization (ESI), used in both positive (ESI+) and negative (ESI-) modes frontiersin.orgjabonline.in. MS data provides the mass-to-charge ratio (m/z) of the molecule or its ions, while MS/MS involves fragmenting selected ions to produce characteristic fragment ions, which helps in piecing together the molecular structure frontiersin.org. Data analysis often involves comparing acquired spectra with databases to aid in identification jabonline.inmdpi.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. This is particularly valuable in confirming the molecular formula of natural products. Studies characterizing Loquatoside have utilized HRMS techniques, such as HR-LSI-MS and UHPLC-HRMS, to obtain precise mass data researchgate.netnih.govmdpi.comresearchgate.nettci-thaijo.org. For instance, in one study, Loquatoside with the molecular formula C₂₀H₂₂O₁₁ showed an observed mass of 439.1230, which was compared to a theoretical mass of 439.1235, with a mass error of -1.14 ppm nih.govmdpi.com. Another study reported an observed mass of 437.107 for Loquatoside (C₂₀H₂₂O₁₁) jabonline.in. A separate UHPLC-HRMS analysis listed Loquatoside (C₂₁H₁₉O₁₁) with an observed mass of 447.09540 and a theoretical mass of 447.09219 researchgate.nettci-thaijo.org. These precise mass measurements are critical for confirming the identity of Loquatoside.

Here is a summary of HRMS data points found:

| Molecular Formula | Observed Mass | Theoretical Mass | Mass Error (ppm) | Source |

| C₂₀H₂₂O₁₁ | 439.1230 | 439.1235 | -1.14 | nih.govmdpi.com |

| C₂₀H₂₂O₁₁ | 437.107 | - | - | jabonline.in |

| C₂₁H₁₉O₁₁ | 447.09540 | 447.09219 | - | researchgate.nettci-thaijo.org |

Note: The discrepancy in molecular formula and mass for the entry from researchgate.nettci-thaijo.org might indicate a different compound or a different ionization state/adduct.

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in addition to their mass-to-charge ratio. This provides an extra dimension of separation, which is particularly useful for distinguishing isomers that have the same mass but different three-dimensional structures. IM-MS has been applied in the analysis of complex mixtures where Loquatoside metabolites were identified frontiersin.orgfrontiersin.org. The presence of different features in IM-MS diagrams can reflect structural variations, such as the compactness of molecules frontiersin.org. IM-MS data, including collision cross-section (CCS) values, can provide insights into the conformation and structure of ions frontiersin.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. Specific functional groups vibrate at characteristic frequencies, resulting in distinct peaks in the IR spectrum. IR spectroscopy has been employed in the characterization of samples where Loquatoside was among the identified compounds, providing information about the presence of various functional groups within the sample journalofsoilsandcrops.comnih.gov. The technique involves preparing a sample, often as a KBr pellet, and scanning the absorption in the range of 400–4000 cm⁻¹ nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is applicable to compounds that contain chromophores, which are structural features that absorb UV or visible light wikipedia.orgmsu.edu. Flavonoids, including glycosides like Loquatoside, typically possess conjugated pi systems that result in characteristic absorption bands in the UV-Vis region, making this technique useful for their detection, characterization, and quantification msu.eduunchainedlabs.com. UV-Vis spectrophotometers measure the amount of light absorbed at different wavelengths, and this absorption is proportional to the concentration of the absorbing compound wikipedia.orgunchainedlabs.com.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools in the analysis of complex biological matrices and natural product extracts where Loquatoside is found. These techniques allow for the separation of individual components within a mixture followed by their online spectroscopic characterization, providing both separation efficiency and detailed structural information nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful analytical techniques widely employed for the identification and characterization of compounds in complex samples due to their high sensitivity and selectivity creative-proteomics.comeag.commeasurlabs.com. LC-MS separates compounds based on their interaction with a stationary phase and a mobile phase, while the coupled mass spectrometer detects the separated components based on their mass-to-charge ratio (m/z) creative-proteomics.comeag.com.

LC-MS/MS takes this a step further by employing two stages of mass analysis. The first stage selects a precursor ion (the intact molecule or an adduct), which is then fragmented in a collision cell. The second stage analyzes the resulting fragment ions (product ions) creative-proteomics.comeag.commeasurlabs.com. This fragmentation pattern is highly characteristic of the compound's structure and provides crucial information for its identification and structural elucidation creative-proteomics.comeag.commdpi.com.

Loquatoside has been identified in various plant extracts using LC-MS-based techniques. For instance, it was detected in the chemical constituent analysis of Diospyros kaki fruit extract using ultra-high performance liquid chromatograph-mass spectrometer/mass spectrometer (UHPLC-MS/MS) nih.gov. Similarly, LC-MS/MS analysis has been utilized to identify Loquatoside in extracts of Tragia involucrata jabonline.in, Sargassum linearifolium journalofsoilsandcrops.com, and Eriobotrya japonica (loquat) leaves researchgate.netfrontiersin.org. The technique allows for the determination of the molecular weight of Loquatoside and provides fragmentation data that aids in confirming its structure nih.govebi.ac.uknih.govjabonline.injournalofsoilsandcrops.com. Predicted LC-MS/MS spectra for Loquatoside are also available in databases, offering potential fragmentation patterns at different collision energies (e.g., 10V, 20V, 40V) hmdb.ca.

The application of LC-MS/MS in the analysis of complex mixtures containing Loquatoside allows researchers to gain insight into the chemical composition and identify specific compounds based on their unique mass spectral fingerprints, including molecular ions and characteristic fragment ions creative-proteomics.comchromatographyonline.com.

While specific detailed fragmentation data for Loquatoside from experimental LC-MS/MS analyses were not extensively provided in the search results, the general principle involves observing ions corresponding to the loss of sugar moieties or fragmentation of the flavonoid aglycone backbone.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that couples the separation power of LC with the unparalleled structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy nih.govmdpi.com. NMR is considered one of the most powerful tools for determining the complete structure of organic compounds, providing detailed information about the connectivity of atoms and their chemical environment mdpi.comiosrphr.orgucla.eduutoronto.ca.

LC-NMR allows for the online acquisition of NMR spectra of compounds as they elute from the LC column, eliminating the need for time-consuming fraction collection and off-line NMR analysis mdpi.com. This is particularly advantageous for the analysis of unstable compounds or complex mixtures where isolation of individual components in sufficient quantities for traditional NMR might be challenging mdpi.comiosrphr.org.

Several operational modes exist for LC-NMR, including continuous-flow, stopped-flow, and loop/cartridge storage modes nih.govmdpi.com. The choice of mode depends on factors such as sample concentration and the required spectral resolution nih.gov. Continuous-flow mode allows for rapid acquisition of spectra during elution, while stopped-flow and loop-storage modes enable longer acquisition times on a specific peak to improve sensitivity nih.govmdpi.com.

LC-NMR is a valuable technique for the structural elucidation of natural products, including flavonoid glycosides like Loquatoside, as it provides detailed information on the sugar moiety and the aglycone structure through analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra mdpi.com. Although specific experimental LC-NMR data for Loquatoside's initial structural determination were not detailed, the technique is routinely applied to similar natural products to confirm structures, determine the position of glycosylation, and elucidate stereochemistry mdpi.comiosrphr.org. Predicted ¹H and ¹³C NMR spectra for Loquatoside are available in databases, which can be used to compare with experimental data during structural verification hmdb.ca.

Computational Methods in Structural Elucidation

Computational methods play an increasingly important role in the structural elucidation of organic compounds, complementing experimental spectroscopic techniques frontiersin.orgrfi.ac.ukfrontiersin.orgnih.govcam.ac.uk. These methods can assist in the interpretation of spectroscopic data, predict molecular properties, and evaluate the plausibility of proposed structures frontiersin.orgfrontiersin.orgcam.ac.uk.

In the context of structural elucidation, computational chemistry can be used to:

Predict NMR chemical shifts for candidate structures, which can then be compared to experimental NMR data to help identify the correct isomer or stereoisomer frontiersin.orgfrontiersin.orgcam.ac.uk.

Simulate fragmentation pathways in mass spectrometry to aid in the interpretation of MS/MS data rfi.ac.uk.

Calculate other spectroscopic properties, such as electronic circular dichroism (ECD) or optical rotation (OR), to determine absolute configurations frontiersin.org.

Perform conformational analysis to understand the possible three-dimensional arrangements of a molecule nih.gov.

Machine learning (ML) is an emerging area within computational NMR, with applications in predicting quantum-quality NMR chemical shifts at lower computational cost and in correlating experimental and calculated NMR data to facilitate structural determination frontiersin.orgfrontiersin.org. These computational approaches, when used in conjunction with experimental data from techniques like LC-MS/MS and LC-NMR, enhance the accuracy and efficiency of structural elucidation, particularly for complex natural products like Loquatoside frontiersin.orgrfi.ac.ukfrontiersin.org.

While specific computational studies focused solely on the de novo structural elucidation of Loquatoside were not found in the search results, the application of these methods is a standard practice in modern natural product chemistry to support and validate structural assignments made based on spectroscopic evidence frontiersin.orgfrontiersin.orgcam.ac.uk. For instance, computational methods have been used to validate crystal structures by comparing calculated and experimental NMR shifts cam.ac.uk.

Biological Activities and Mechanistic Investigations Preclinical

Investigation of Antioxidant Mechanisms

While flavonoids as a class are well-known for their antioxidant properties, the specific mechanisms of Loquatoside have not been detailed in preclinical studies. Research into how Loquatoside may scavenge free radicals, its potential influence on antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), or its role in modulating cellular redox signaling pathways has not been found. nih.govnih.gov

Cellular and Molecular Bases of Anti-Inflammatory Effects

The potential anti-inflammatory properties of Loquatoside remain uninvestigated. There is a lack of studies examining its effects on key inflammatory mediators and pathways. For instance, research on its ability to inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or influence signaling cascades such as NF-κB and MAPK is currently unavailable in the reviewed literature. mdpi.comnih.govnih.gov

Antimicrobial Activities and Proposed Mechanisms (Antiviral, Antibacterial, Antifungal)

There are no specific preclinical studies documenting the antimicrobial activity of Loquatoside. Its efficacy against various pathogens, including viruses, bacteria, and fungi, has not been reported. Consequently, there is no information on its potential mechanisms of antimicrobial action, such as the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. mdpi.comnih.govresearchgate.net

Anticancer Effects and Molecular Pathways

The anticancer potential of Loquatoside is an unexplored area of research. No preclinical data exists on its effects on cancer cell lines. Investigations into its ability to induce apoptosis, cause cell cycle arrest, or inhibit metastasis are absent. Furthermore, its influence on critical cancer-related molecular pathways like PI3K/AKT/mTOR or RAS/RAF/MEK has not been studied. foodandnutritionjournal.orgnih.govmdpi.comnih.gov

Loquatoside's Role in Plant Stress Responses and Associated Pathways

Phytohormones like jasmonic acid are crucial for plant defense against biotic and abiotic stress. researchgate.netnih.govnih.govmdpi.comresearchgate.net However, the specific role of Loquatoside in these stress response pathways, including any potential modulation of jasmonic acid biosynthesis or signaling, has not been documented.

In Silico Mechanistic Predictions

Computational studies, including molecular docking, are valuable for predicting the interaction of small molecules with protein targets. nih.govnih.govresearchgate.netajmb.orgmdpi.com However, no in silico analyses have been published that predict the binding affinity of Loquatoside specifically with tubulin or other relevant biological targets.

Preclinical In Vitro Mechanistic Studies

Comprehensive in vitro studies are essential for elucidating the mechanisms of action of a compound. nih.govmdpi.comciteab.com At present, there is a lack of published preclinical in vitro research dedicated to understanding the specific molecular and cellular mechanisms of Loquatoside.

Based on the conducted research, there is no specific scientific literature available detailing in vivo mechanistic studies of a compound named “Loquatoside” in animal models. The search results yielded information on various other flavonoids and phytochemicals, but none focused on the requested compound.

Therefore, it is not possible to provide the detailed research findings and data tables for "Loquatoside" as specified in the article outline. Further research would be required if "Loquatoside" is an alternative name for a different compound or if such studies are available in literature not covered by the search.

Analytical Methodologies for Loquatoside Detection and Quantification

Chromatographic Quantification Methods

Chromatography plays a central role in the analysis of Loquatoside, allowing for its separation from other co-occurring compounds in plant extracts or other matrices.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile and semi-volatile compounds, including flavonoid glycosides like Loquatoside. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. Various detection methods can be coupled with HPLC, such as UV-Visible detection (HPLC-UV) or Diode Array Detection (HPLC-DAD), which are common for compounds with chromophores that absorb UV or visible light. Mass spectrometry (MS) can also be coupled with HPLC (HPLC-MS) for enhanced sensitivity and identification capabilities.

HPLC has been applied to the analysis of compounds in Eriobotrya japonica extracts, including phenolic compounds and flavonoid glycosides. researchgate.netkoreascience.krmdpi.com Studies have employed reversed-phase C18 columns, with mobile phases consisting of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol (B129727), often with acidic modifiers like formic acid or phosphate (B84403) buffer to improve peak shape and separation. researchgate.netkoreascience.kr Detection wavelengths in the UV range, such as 210 nm, 280 nm, or 325 nm, are typically used for detecting phenolic compounds and vitamins in loquat. researchgate.netkoreascience.kr While specific HPLC parameters optimized solely for the quantification of Loquatoside with detailed validation data are not extensively detailed in the provided sources, the general applicability of HPLC for separating and quantifying flavonoid glycosides in plant extracts is well-established. HPLC-DAD-ESI-MS/MS has been used to identify flavonoid glycosides in E. japonica leaves. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique primarily used for the separation and identification of volatile and semi-volatile compounds. In GC-MS, the sample is vaporized and carried through a capillary column by an inert carrier gas (e.g., helium). Compounds are separated based on their boiling points and interaction with the stationary phase. Eluting compounds are then detected and identified by a mass spectrometer. koreascience.krnih.govsigmaaldrich.comrestek.commdpi.com

Loquatoside is a relatively polar flavonoid glycoside with a high molecular weight, making it non-volatile. Therefore, direct analysis of Loquatoside by GC-MS is generally not feasible without chemical derivatization to increase its volatility. Derivatization involves converting polar functional groups into less polar, more volatile derivatives. This approach is commonly used for the GC-MS analysis of compounds like sugars and amino acids. jomped.orgwaters.com

While GC-MS has been used in studies analyzing extracts that also contain Loquatoside, it is typically employed for the analysis of the more volatile components, such as fatty acids or other smaller organic molecules. koreascience.krnih.govnih.govfrontiersin.org In one study, Loquatoside was identified using LC-MS in an extract where GC-MS was used to identify other compounds. mdpi.com Another study utilized both GC-MS/MS and UPLC-Q-TOF-MS for chemical profiling, and although Loquatoside was mentioned, it was not explicitly stated that it was detected by GC-MS/MS. frontiersin.org This suggests that GC-MS is generally not the primary method for the direct analysis of intact Loquatoside.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS/MS) is a highly sensitive and powerful hyphenated technique widely used for the comprehensive chemical profiling and identification of compounds in complex matrices. UPLC, utilizing smaller particle size columns and higher pressures, provides enhanced chromatographic resolution, speed, and sensitivity compared to traditional HPLC. researchgate.netdovepress.com The QTOF-MS/MS component offers accurate mass measurements and fragmentation capabilities, enabling the confident identification of known and unknown compounds. mdpi.comnih.govresearchgate.net

UPLC-qTOF-MS/MS has been successfully applied to the detection and identification of Loquatoside in various complex samples, including plant extracts and environmental samples. mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.netwikipedia.orgnist.govyoutube.com This technique is particularly valuable for analyzing complex mixtures where isolating individual components before analysis is challenging. Studies utilizing UPLC-qTOF-MS/MS for the analysis of plant extracts containing flavonoid glycosides have employed reversed-phase C18 columns and mobile phases typically consisting of water and acetonitrile, often with the addition of formic acid. mdpi.comnih.govmdpi.comresearchgate.netwikipedia.orgyoutube.com Both positive (ESI+) and negative (ESI-) ionization modes can be used, depending on the chemical properties of the analytes. nih.govmdpi.comresearchgate.netwikipedia.orgyoutube.com The accurate mass data and characteristic fragmentation patterns obtained from QTOF-MS/MS are crucial for the confident identification of Loquatoside within these complex samples.

Spectrophotometric Quantification Methods

Spectrophotometric methods measure the absorption of light by a substance at specific wavelengths to determine its concentration. These methods are often simpler and less expensive than chromatographic techniques but may lack the specificity to quantify individual compounds in complex mixtures unless the target analyte is the only component absorbing at the chosen wavelength or can be selectively reacted to produce a colored product.

In the context of plant extracts, spectrophotometry is commonly used for the quantification of total classes of compounds, such as total phenolic content, total flavonoid content, or total sugars, often using colorimetric reactions. nih.govnist.gov For example, the Folin-Ciocalteu method is widely used to estimate total phenolic content, and the aluminum chloride colorimetric assay is used for total flavonoid content. nih.govnist.gov

Based on the available information, spectrophotometric methods are primarily reported for quantifying these broader classes of compounds in loquat or other plant extracts. There is no direct evidence in the provided search results indicating the specific use of spectrophotometry for the direct quantification of Loquatoside as a single compound. While Loquatoside contributes to the total phenolic and flavonoid content, spectrophotometric methods alone are generally not sufficient for its specific and accurate quantification in complex matrices without prior separation.

Method Validation Parameters

Method validation is a critical process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. It involves evaluating various performance characteristics to ensure the accuracy, precision, sensitivity, and reliability of the results. Key validation parameters include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. waters.comnih.gov

The Limit of Detection (LOD) is defined as the lowest concentration or amount of an analyte that can be reliably detected, but not necessarily quantified, under the stated conditions of the method. jomped.org It represents the point at which an analytical procedure is able to discern a signal from the background noise. Determining the LOD is particularly important for methods used to detect impurities or analyze trace-level components.

Several approaches can be used to determine the LOD, depending on the nature of the analytical procedure. Common methods include:

Based on Signal-to-Noise Ratio (S/N): This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatographic and spectroscopic methods. The LOD is estimated as the concentration or amount of analyte that produces a signal-to-noise ratio of typically 3:1. This means the analyte signal is three times the standard deviation of the background noise.

Based on the Standard Deviation of the Response and the Slope: This method involves analyzing a suitable number of blank samples or samples containing the analyte at a concentration near the expected LOD. nih.gov The standard deviation of the responses is calculated. The LOD can then be calculated using the formula: LOD = 3.3 * σ / S, where σ is the standard deviation of the response (or the standard deviation of the blank) and S is the slope of the calibration curve. nih.gov The slope of the calibration curve represents the sensitivity of the method. nih.gov

Regardless of the method used, the estimated LOD should ideally be verified by analyzing samples prepared at or near the calculated LOD to ensure the analyte can be reliably detected.

While the principles of LOD determination are well-established and applied in the validation of analytical methods for various compounds, including those in plant extracts, specific reported LOD values for Loquatoside using the chromatographic or spectrophotometric methods discussed were not found in the provided search results. Studies on loquat analysis often report LOD values for other quantified compounds, such as caffeoylquinic acids analyzed by HPLC. researchgate.net

Limit of Quantification (LOQ) Determination

The Limit of Quantification (LOQ) is defined as the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euagroparistech.fr It is a critical parameter in analytical method validation, particularly for quantifying low levels of compounds. europa.eu The determination of LOQ depends on the nature of the analytical method employed. globalresearchonline.net

Several approaches can be used to establish the LOQ. One common method involves calculation based on the standard deviation of the response (σ) and the slope of the calibration curve (S), often represented by the formula LOQ = 10 σ / S. globalresearchonline.netsepscience.comund.edu The standard deviation of the response can be determined from the standard deviation of blank measurements or from the standard deviation of the y-intercepts of regression lines from a calibration curve. agroparistech.frsepscience.comund.edu Another approach is based on the signal-to-noise ratio, where a typical requirement for LOQ is a signal-to-noise ratio of 10:1. globalresearchonline.netsepscience.com Visual evaluation can also be used, although it may be less rigorous. globalresearchonline.netsepscience.com

While general methodologies for LOQ determination are well-established and guided by principles from bodies like the ICH europa.eu, specific data detailing the determined LOQ for Loquatoside using particular analytical methods was not found in the consulted search results.

Accuracy, Precision, and Robustness Assessments

Validation of an analytical method for a compound like Loquatoside involves assessing its accuracy, precision, and robustness to ensure reliable results. elementlabsolutions.comresearchgate.net

Accuracy expresses the closeness of agreement between the value obtained by the method and the true value. elementlabsolutions.com It can be assessed by analyzing samples with known concentrations of the analyte, such as by spiking a matrix with a known amount of Loquatoside and measuring the recovery. europa.euresearchgate.net Accuracy is typically assessed using a minimum of nine determinations across at least three concentration levels covering the specified range of the method. europa.eu

Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. europa.eu Precision can be evaluated at different levels: repeatability (intra-assay precision, under the same operating conditions over a short interval of time), intermediate precision (within-laboratory variations, e.g., different days, analysts, equipment), and reproducibility (between laboratories). europa.eu

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.euelementlabsolutions.com Assessing robustness involves examining the method's performance under minor variations in conditions such as pH, temperature, or mobile phase composition. globalresearchonline.netelementlabsolutions.com A robustness study helps determine the settings and ranges within which the method performs reliably. biopharminternational.com

Specific data regarding the accuracy, precision, or robustness assessments conducted for the analysis of Loquatoside were not available in the consulted search results.

Development of Reference Standards for Loquatoside Analysis

Reference standards are essential for analytical testing, serving as benchmarks to verify the identity, purity, and potency of an analyte. cambrex.com For accurate detection and quantification of Loquatoside, a well-characterized reference standard is crucial. Pharmaceutical reference standards, for instance, require meticulous characterization and documentation to ensure traceability and compliance with regulatory requirements. cambrex.com

The development or procurement of a reference standard for a specific compound typically involves synthesis or isolation and subsequent comprehensive analysis to confirm its structure, purity, and other relevant properties. chemcon.com This characterization ensures the standard is fit for its intended analytical purpose. Organizations like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the Pharmaceutical and Medical Device Regulatory Science Society of Japan (PMRJ) provide and certify reference standards for various substances. pmrj-rs.jpedqm.eu

While the importance of reference standards for analytical accuracy and reliability is clear cambrex.com, specific details regarding the development process or a dedicated, widely recognized reference standard specifically for Loquatoside were not found in the consulted search results. However, the existence and use of a characterized Loquatoside standard would be a prerequisite for validating analytical methods for its detection and quantification.

Challenges and Limitations in Loquatoside Research

Scarcity of Published Academic Literature

A primary limitation in Loquatoside research is the notable scarcity of published academic literature specifically focused on this compound. hmdb.ca While Loquatoside is identified in some studies characterizing the chemical constituents of plant extracts researchgate.netjabonline.infrontiersin.orgniscpr.res.in, dedicated in-depth research exploring its properties, mechanisms of action, and potential applications is limited. This contrasts with more extensively studied natural compounds. The lack of a substantial body of existing research makes it challenging to build upon previous findings, access comprehensive data sets, and establish a clear understanding of Loquatoside's characteristics and potential. This scarcity necessitates foundational research across various disciplines, from isolation and characterization to biological evaluation.

Complex Sample Matrix Effects in Isolation and Analysis

The isolation and analysis of Loquatoside from its natural sources are complicated by complex sample matrix effects. Natural products exist within intricate biological matrices containing a diverse array of compounds, including other flavonoids, phenolics, carbohydrates, and lipids. nih.govmdpi.com These co-existing substances can interfere with the extraction, purification, and analytical techniques used to study Loquatoside.

Matrix effects in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), a common technique for natural product analysis, can lead to signal suppression or enhancement of the target analyte. nih.govwaters.comchromatographyonline.comlongdom.org This occurs when co-eluting matrix components affect the ionization efficiency of Loquatoside in the mass spectrometer source. chromatographyonline.comlongdom.orgchromatographytoday.com Such interference can compromise the accuracy and reproducibility of quantitative analysis, making it difficult to precisely determine the concentration of Loquatoside in a sample or to compare results across different studies or sample batches. nih.govlongdom.org

Overcoming these matrix effects often requires extensive sample preparation, including various extraction and clean-up steps, to isolate Loquatoside from interfering substances. nih.govchromatographytoday.com Developing robust and efficient methods for this purpose is time-consuming and can result in loss of the target compound, further limiting the amount of Loquatoside available for downstream research.

Limitations in High-Throughput Mechanistic Screening Models

Applying high-throughput screening (HTS) models to elucidate the specific mechanisms of action of natural products like Loquatoside presents inherent limitations. While HTS is a powerful tool for rapidly screening large libraries of compounds for a desired biological effect, it often relies on simplified in vitro models that may not fully replicate the complex biological environment and interactions occurring in vivo. bmglabtech.comresearchgate.netdewpointx.com

For a compound like Loquatoside, which may exhibit subtle or pleiotropic effects, these simplified models might not accurately capture its true biological activity or mechanism. researchgate.net Furthermore, the presence of other compounds in partially purified extracts, if not working with isolated Loquatoside, can lead to false positives or mask the activity of Loquatoside itself. nih.govsailife.com Developing specific and reliable HTS assays tailored to the potential bioactivities of Loquatoside requires a deep understanding of its suspected targets and pathways, which is challenging given the limited existing research. The complexity of natural product structures can also pose challenges in the development of suitable assay readouts and the interpretation of screening results. dewpointx.com

Future Research Directions for Loquatoside

Advanced Spectroscopic and Chromatographic Methodologies Development

The comprehensive analysis and isolation of Loquatoside from complex biological matrices necessitate the development and refinement of advanced spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) with various detectors, such as diode array detection (DAD), has been successfully employed for the quantitative analysis of phenolic compounds, including flavonoids, in plant extracts. researchgate.net Methods involving HPLC-DAD using C18 columns with gradient elution have been validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery in the analysis of compounds from Eriobotrya japonica, a source of flavonoids. researchgate.net

Further advancements could involve hyphenated techniques like LC-MS/MS, which offer enhanced sensitivity and structural elucidation capabilities for identifying and quantifying Loquatoside even at low concentrations in complex samples. researchgate.netmdpi.com Gas chromatography-mass spectrometry (GC-MS) is another technique used for identifying compounds in plant extracts. jabonline.inmdpi.com The application of advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy remains crucial for confirming the structure of isolated Loquatoside and identifying any potential derivatives or related compounds. researchgate.net Future work should focus on optimizing these methods specifically for Loquatoside, potentially exploring techniques like supercritical fluid extraction (SFE) coupled with chromatography for more efficient and environmentally friendly isolation. researchgate.netnih.gov

Deeper Mechanistic Elucidation through Multi-Omics Approaches

Understanding the precise mechanisms by which Loquatoside exerts its biological effects requires integrated multi-omics approaches. Combining metabolomics and transcriptomics, for instance, can reveal how Loquatoside influences cellular metabolic profiles and gene expression patterns. Studies utilizing integrated non-targeted metabolomics and transcriptomics have been successful in investigating the metabolic profiles and gene expression patterns related to the biosynthesis of bioactive constituents, including flavonoids, in plants. nih.govresearchgate.net

Applying these approaches to systems treated with Loquatoside could help identify the specific metabolic pathways and genetic networks that are modulated. Proteomics could further complement these studies by identifying the proteins that interact with Loquatoside or whose expression levels are altered upon exposure. This holistic view can provide a deeper understanding of the molecular targets and downstream effects of Loquatoside, moving beyond observational findings to a more detailed mechanistic comprehension. amegroups.cn

Exploration of Novel Natural Sources and Genetic Engineering for Production

While Loquatoside is known to be present in Eriobotrya japonica (loquat), exploring novel natural sources could potentially identify varieties or other plant species with higher yields or structurally related compounds with potentially enhanced activities. researchgate.net Research into the distribution of flavonoids in different parts and cultivars of Eriobotrya japonica has shown distinct profiles, suggesting variability in compound content. researchgate.net

Furthermore, advancements in genetic engineering and synthetic biology offer avenues for sustainable and scalable production of Loquatoside. Identifying the genes encoding the enzymes involved in the biosynthetic pathway of Loquatoside in its natural sources could allow for the metabolic engineering of microorganisms or other plant systems to produce Loquatoside more efficiently. This could provide an alternative to traditional extraction methods, potentially reducing costs and environmental impact.

Computational Chemistry and In Silico Modeling for Predictive Studies

Computational chemistry and in silico modeling play a vital role in predicting the properties, behavior, and potential interactions of Loquatoside. Techniques such as molecular docking can be used to predict the binding affinity and interaction modes of Loquatoside with potential target proteins, offering insights into its possible biological activities. mdpi.com

Molecular dynamics simulations can provide information on the stability and conformational changes of Loquatoside and its complexes with targets in a dynamic environment. Quantitative Structure-Activity Relationship (QSAR) modeling can help establish relationships between the chemical structure of Loquatoside and its biological activity, which can guide the design or identification of more potent analogs. livedna.net These computational approaches can significantly accelerate the research process by filtering potential candidates and providing theoretical support for experimental investigations.

Synergistic Effects with Other Bioactive Compounds

Natural products often exhibit their biological effects through the synergistic interactions of multiple compounds. Future research should investigate the potential synergistic effects of Loquatoside when combined with other bioactive compounds found in its natural sources or with known therapeutic agents. Studies have indicated that the biological activity of plant extracts may be attributed to the individual contributions of their constituent molecules or their synergistic functioning. jabonline.injabonline.in

Investigating these interactions could reveal combinations that enhance efficacy, reduce required dosages, or broaden the spectrum of activity. This could be particularly relevant for developing multi-component formulations or dietary supplements.

Targeted Research for Specific Biological Applications

Given the potential biological activities associated with flavonoids, targeted research is needed to explore specific therapeutic or health-promoting applications of Loquatoside. This could involve focused in vitro and in vivo studies to evaluate its efficacy in specific disease models or biological processes. Research on other plant extracts and compounds has demonstrated potential in areas such as anticancer, anti-inflammatory, and antioxidant activities. jabonline.inmdpi.comresearchgate.net

Future studies on Loquatoside could concentrate on its effects on particular cellular pathways, enzyme activities, or physiological responses relevant to conditions where flavonoids have shown promise. This targeted approach will be crucial for determining the specific health benefits and potential therapeutic uses of Loquatoside.

Q & A

Q. How to structure a PICOT framework for clinical potential studies of Loquatoside?

- Answer :

- P opulation: Patients with chronic inflammation (e.g., rheumatoid arthritis).

- I ntervention: Loquatoside (oral, 50–200 mg/day).

- C omparison: Standard therapy (e.g., methotrexate).

- O utcome: CRP reduction ≥20% in 12 weeks.

- T ime: 6-month follow-up.

Validate feasibility via pilot trials before Phase III .

Data Management & Reporting

Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for Loquatoside datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.